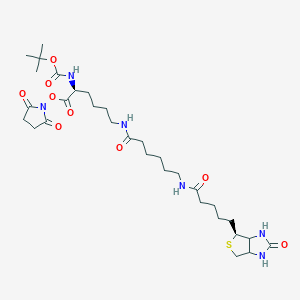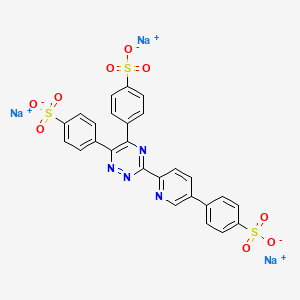
Tri-N-butyl(1-propenyl)tin
Descripción general
Descripción
Synthesis Analysis
Tri-n-butyl(1-propenyl)tin is synthesized through organometallic reactions involving tin and organic halides or through the use of Grignard reagents. The synthesis process often requires careful control of reaction conditions to ensure the desired organotin product is obtained with high purity and yield. For instance, the synthesis of related organotin compounds has been reported through reactions involving tin precursors and organic ligands under specific conditions, showcasing the general approach to synthesizing such compounds (Zhu et al., 2012).
Molecular Structure Analysis
The molecular structure of Tri-n-butyl(1-propenyl)tin, similar to other organotin compounds, is characterized by the coordination of tin with carbon atoms from the organic groups. These structures can be elucidated using techniques like X-ray crystallography, which reveals the geometric configuration, bond lengths, and angles around the tin atom. For example, studies on related organotin compounds have shown distorted tetrahedral or trigonal bipyramidal geometries around the tin center (Gielen et al., 1994).
Chemical Reactions and Properties
Tri-n-butyl(1-propenyl)tin participates in various chemical reactions, including coupling reactions, transmetalation, and as catalysts or catalyst precursors in organic synthesis. These reactions exploit the reactivity of the tin-carbon bonds and the ability of tin to undergo oxidation-reduction processes. Organotin compounds have been demonstrated to be effective in coupling reactions and as reagents for the preparation of cyclopropane derivatives and other organic molecules (TeratakeShuji, 1974).
Aplicaciones Científicas De Investigación
Tri-N-butyl(1-propenyl)tin derivatives, such as Tri(n-butyl) tin(IV)–2–[3–benzoyl phenyl] propionate, are used to enhance the shelf life of rigid poly (vinyl chloride) (PVC) by controlling and stabilizing the process of thermal degradation. This stabilizer has been shown to be effective in slowing down the degradation process and increasing the initial induction period, making it an efficient inhibitor and retarder (Iqbal, Ishaq, Sarwar, & Frormann, 2007).
Tri-N-butyltin compounds, like Tri-n-butyltin 2,6-difluorobenzoate, have been studied for their structural properties. For instance, the compound was found to exist as a macrocyclic tetramer with unique molecular geometry, which is significant for understanding the chemistry of organotin compounds (Gielen et al., 1994).
Tri-n-butyl tin acetate has been evaluated for its molluscicidal qualities, particularly against the snail Australorbis glabratus. This compound was found to be toxic to the snails, suggesting its potential use in controlling snail populations, which can be vectors for diseases (Frick & Dejimenez, 1964).
Tri-N-butyl-(2-cyanoethyl)tin, another derivative, is used as a reagent in organic synthesis. It effectively reacts with various carbonyl compounds to give corresponding addition products, useful in preparing cyanocyclopropane derivatives and spiro(2.n)alkane-1-carbonitriles (Teratake, 1974).
The metabolism of Tri-N-butyltin chloride in male rats has been studied, revealing that it is metabolized into different compounds in organs like the liver and kidney. This study is significant for understanding the biological impact and potential toxicity of this compound (Matsuda, Suzuki, & Saito, 1993).
Tin-labeled Tri-N-butyltin compounds, such as Tri-n-butyl(124)tin bromide, have applications in environmental, chemical, and biological studies. They are used to determine the fate, uptake, and metabolism of tributyltin compounds through techniques like gas chromatography and mass spectrometry (Dooley & Testa, 1989).
Propiedades
IUPAC Name |
tributyl-[(E)-prop-1-enyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYMVBFBYAWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296844 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-N-butyl(1-propenyl)tin | |
CAS RN |
66680-85-1, 105494-65-3, 66680-84-0 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)







![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


